molecular formula C8H7N3O2 B1311892 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-51-2

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1311892
M. Wt: 177.16 g/mol
InChI Key: IKILTTJLBLGUNP-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a pyrazine derivative . It is an intermediate of the lipid-lowering drug amoximus .


Synthesis Analysis

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . Other synthetic strategies for similar compounds include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The empirical formula of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is C6H6N2O2 . The molecular weight is 138.12 . The SMILES string representation is Cc1cnc(cn1)C(O)=O .


Chemical Reactions Analysis

Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid have been studied . It reacts with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure which contains open channels .


Physical And Chemical Properties Analysis

The melting point of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is 167-171 °C (lit.) . It is a powder in form .

Scientific Research Applications

Organic Synthesis and Catalysis

Research highlights the role of heterocyclic compounds, such as pyrazines, in organic synthesis and catalysis. Heterocyclic N-oxide derivatives, including those from pyrazines, have shown versatility as synthetic intermediates due to their utility in forming metal complexes, designing catalysts, and their use in asymmetric synthesis. These compounds have been integral in medicinal applications, exhibiting anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Medicinal Chemistry and Drug Development

Pyrazine derivatives play a pivotal role in medicinal chemistry, serving as building blocks for developing drug-like candidates with a broad range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies of pyrazine derivatives have been a focal point, leading to the development of lead compounds for various therapeutic targets (Cherukupalli et al., 2017).

Pharmacological Applications

The therapeutic applications of pyrazoline derivatives, a closely related class of compounds, have been extensively reviewed. These derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Such diverse biological activities underscore the potential of pyrazoline and related pyrazine derivatives in drug discovery and development (Shaaban et al., 2012).

Optoelectronic Applications

Research into quinazolines and pyrimidines, compounds structurally related to pyrazines, has extended into the field of optoelectronic materials. These studies have unveiled applications related to photo- and electroluminescence, including materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. The incorporation of pyrazine derivatives into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid may be used in the preparation of novel europium (III) complexes, (5-methyl-2-pyrazinecarboxylato)(phenanthroline)europium (III) . It may also be used in the synthesis of Ln-metal organic frameworks (MOFs) .

properties

IUPAC Name

5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKILTTJLBLGUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NC(=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Rimoli, L Avallone, P de Caprariis… - European journal of …, 1997 - Elsevier
A series of methyl-substituted imidazo[1,2-a]pyrazines 8 bearing a carboxylic acid group on the imidazole ring were synthesized. The structures of new compounds were confirmed by 1 …
Number of citations: 32 www.sciencedirect.com

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